molecular formula C20H24N2O6 B592653 Nisoldipine-d4 CAS No. 1219795-47-7

Nisoldipine-d4

Cat. No.: B592653
CAS No.: 1219795-47-7
M. Wt: 392.444
InChI Key: VKQFCGNPDRICFG-YKVCKAMESA-N
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Description

Nisoldipine-d4 is a deuterium-labeled analogue of Nisoldipine, a calcium channel blocker belonging to the dihydropyridine class. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Nisoldipine. Nisoldipine itself is used for the treatment of hypertension and chronic stable angina pectoris .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nisoldipine-d4 is synthesized by incorporating deuterium into the Nisoldipine molecule. The process involves the substitution of hydrogen atoms with deuterium atoms in the chemical structure of Nisoldipine. This is typically achieved through deuterium exchange reactions under specific conditions that favor the incorporation of deuterium .

Industrial Production Methods

The industrial production of this compound involves large-scale deuterium exchange reactions. The process is optimized to ensure high yield and purity of the deuterium-labeled compound. Techniques such as solvent evaporation and spray drying are employed to prepare stable amorphous solid dispersions of this compound .

Chemical Reactions Analysis

Types of Reactions

Nisoldipine-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Nisoldipine-d4 is extensively used in scientific research for various applications:

Mechanism of Action

Nisoldipine-d4, like Nisoldipine, exerts its effects by selectively inhibiting L-type calcium channels. This inhibition prevents the influx of calcium ions into vascular smooth muscle cells and myocardial cells, leading to vasodilation and reduced blood pressure. The molecular targets include voltage-gated L-type calcium channels, and the pathways involved are related to calcium-dependent smooth muscle contraction .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used for hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.

    Felodipine: Used for the treatment of hypertension and angina, similar to Nisoldipine.

Uniqueness of Nisoldipine-d4

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can alter the metabolic profile of the compound, leading to improved stability and reduced metabolic degradation. This makes this compound a valuable tool in drug development and research .

Biological Activity

Nisoldipine-d4 is a stable isotope-labeled derivative of nisoldipine, a calcium channel blocker (CCB) belonging to the dihydropyridine class. This compound is primarily utilized in pharmacological research to study the mechanisms and effects of calcium channel blockade in various biological systems. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, clinical studies, and potential therapeutic applications.

This compound acts as a selective antagonist of the L-type voltage-dependent calcium channels (Cav1.2), which are crucial for the contraction of vascular smooth muscle cells. The compound stabilizes the inactive conformation of these channels, thereby inhibiting calcium influx into cells. This action leads to vasodilation and reduced vascular resistance, making it effective in managing hypertension and angina pectoris.

  • IC50 Values :
    • L-type Cav1.2: 10 nM
    • IKr (rapidly activating delayed-rectifier K+ current): 23 μM
    • IKs (slowly activating delayed-rectifier K+ current): 40 μM
    • Antioxidant potency: IC50 of 28.2 μM .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties:

  • Absorption : Approximately 87% of the drug is recovered in urine and feces, with an absolute bioavailability of about 5% due to extensive first-pass metabolism.
  • Protein Binding : High protein binding at approximately 99%.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to several active metabolites, with one hydroxylated derivative retaining about 10% of the parent compound's activity.
  • Half-life : Ranges from 7 to 12 hours .

Efficacy in Hypertension and Angina

A notable double-blind, placebo-controlled study evaluated the efficacy of nisoldipine in patients with stable angina pectoris. The study involved 231 patients who were randomized to receive nisoldipine at doses of 2.5 mg, 5 mg, or 10 mg twice daily for four weeks. Key findings included:

  • Exercise Parameters :
    • Time to onset of angina showed marginal improvement in the 10 mg group (83 vs. 108 seconds, p = 0.08).
    • Total exercise time increased significantly for the 5 mg and 10 mg groups compared to placebo at peak effect (p < 0.10).
  • Anginal Attacks : A reduction in frequency was noted across all nisoldipine doses; however, these changes were not statistically significant compared to placebo.
  • Adverse Events : The incidence of adverse events was similar between nisoldipine and placebo groups .

Comparative Studies with Other Antihypertensives

In a comparative study against enalapril in patients with diabetes and hypertension, nisoldipine was associated with a higher incidence of myocardial infarctions (24 vs. 4 for enalapril). This finding raised concerns regarding the safety profile of nisoldipine in specific populations .

Summary Table of Clinical Findings

ParameterNisoldipine (mg)PlaceboSignificance
Time to onset of angina (sec)10 mg: 83-p = 0.08
Total exercise time (sec)5 mg: 50-p = 0.10
Frequency of anginal attacks (%)Decreased by ~41%-NS
Adverse events (%)~43%~43%NS

Q & A

Basic Research Questions

Q. What are the best practices for handling and storing Nisoldipine-d4 to ensure stability in experimental settings?

this compound requires strict storage conditions to maintain chemical integrity. According to reagent catalogs, it should be stored at 0–6°C in airtight, light-resistant containers to prevent degradation . For experimental reproducibility, ensure calibration against certified reference materials and validate storage stability via periodic LC-MS/MS analysis of aliquots. Document deviations in temperature or handling, as these may introduce variability in quantification results, particularly in long-term pharmacokinetic studies .

Q. How should researchers integrate this compound as an internal standard in LC-MS/MS methods for quantifying nisoldipine in biological matrices?

Methodological steps include:

  • Optimizing extraction efficiency : Use protein precipitation (e.g., acetonitrile) followed by solid-phase extraction to reduce matrix effects.
  • Validating specificity and linearity : Compare deuterated and non-deuterated forms across a concentration range (e.g., 1–100 ng/mL) to confirm no cross-interference .
  • Normalizing recovery rates : Calculate the ratio of analyte-to-internal standard peak areas to correct for batch-to-batch variability .
  • Include quality control samples in triplicate to assess intraday/interday precision (<15% CV) .

Advanced Research Questions

Q. What strategies can mitigate deuterium isotope effects when using this compound in pharmacokinetic studies?

Deuterium substitution at specific positions (e.g., aromatic rings) may alter metabolic pathways. To address this:

  • Conduct in vitro microsomal assays comparing the metabolic stability of this compound and non-deuterated nisoldipine. Track metabolites via high-resolution mass spectrometry to identify isotopic shifts in oxidation or hydrolysis pathways .
  • Use computational modeling (e.g., density functional theory) to predict bond dissociation energies and isotope effects on enzyme kinetics .
  • If isotope effects are significant (>10% deviation in clearance rates), employ a correction factor derived from parallel in vivo studies .

Q. How can researchers resolve discrepancies in quantification results when this compound shows variable recovery rates across different tissue homogenates?

Contradictions in recovery often stem from matrix complexity. Methodological solutions include:

  • Matrix-matched calibration : Prepare calibration curves in homogenates from the same tissue type to account for phospholipid or protein interference .
  • Ion suppression/enhancement tests : Infuse post-column this compound while injecting blank homogenates to identify MS signal suppression zones. Adjust chromatographic gradients (e.g., longer wash steps) to mitigate these effects .
  • Cross-validation with alternative internal standards : If variability persists, test structurally analogous deuterated compounds (e.g., Felodipine-d4) to determine if the issue is compound-specific .

Q. What experimental designs are optimal for assessing this compound’s role in elucidating nisoldipine’s tissue distribution kinetics?

Apply a PICO framework (Population: target tissue; Intervention: deuterated tracer; Comparison: non-deuterated form; Outcome: distribution coefficients):

  • Use radiolabeled this compound in autoradiography studies to map spatial distribution in tissues (e.g., cardiac vs. hepatic).
  • Pair with PET imaging (if radiolabeled) to quantify real-time uptake rates .
  • For non-radioactive studies, employ physiologically based pharmacokinetic (PBPK) modeling integrating LC-MS/MS data to predict partitioning coefficients .

Q. Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data on this compound’s stability under varying pH conditions?

  • Perform accelerated stability studies : Incubate this compound in buffers (pH 1–10) at 37°C and analyze degradation products via LC-HRMS. Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .
  • Apply multivariate analysis (e.g., PCA) to identify critical factors (e.g., pH, temperature) contributing to instability .
  • If contradictions persist, validate findings through inter-laboratory studies to rule out equipment- or protocol-specific artifacts .

Q. What statistical approaches are recommended for analyzing time-dependent changes in this compound recovery in longitudinal studies?

  • Use mixed-effects models to account for repeated measures and random inter-subject variability.
  • Apply time-series analysis (e.g., autoregressive integrated moving average) to detect trends or periodicity in recovery rates .
  • Report uncertainty budgets combining measurement error, storage conditions, and operator variability to contextualize data reliability .

Q. Ethical and Reporting Standards

Q. How can researchers ensure compliance with NIH guidelines when reporting preclinical studies involving this compound?

  • Pre-register experimental protocols on platforms like ClinicalTrials.gov or Open Science Framework , specifying dose ranges, animal models, and endpoints .
  • Include IRB approval numbers and informed consent documentation if human tissues are used.
  • Adhere to ARRIVE 2.0 guidelines for animal studies, detailing randomization, blinding, and statistical power calculations .

Properties

IUPAC Name

3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(2,3,4,5-tetradeuterio-6-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQFCGNPDRICFG-YKVCKAMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2C(=C(NC(=C2C(=O)OCC(C)C)C)C)C(=O)OC)[N+](=O)[O-])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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